molecular formula C20H22ClN3OS B14453252 Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride CAS No. 73553-70-5

Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride

Cat. No.: B14453252
CAS No.: 73553-70-5
M. Wt: 387.9 g/mol
InChI Key: BHLUGYODRPFQRG-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a thiazole ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzyl chloride with piperazine to form 1-(4-phenoxybenzyl)piperazine. This intermediate is then reacted with 2-bromo-4-methylthiazole under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenoxyphenyl)piperazine: Similar structure but lacks the thiazole ring.

    2-(4-Phenoxyphenyl)thiazole: Similar structure but lacks the piperazine ring.

Uniqueness

Piperazine, 1-(4-((4-phenoxyphenyl)methyl)-2-thiazolyl)-, monohydrochloride is unique due to the combination of the piperazine and thiazole rings with the phenoxyphenyl group.

Properties

73553-70-5

Molecular Formula

C20H22ClN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

4-[(4-phenoxyphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C20H21N3OS.ClH/c1-2-4-18(5-3-1)24-19-8-6-16(7-9-19)14-17-15-25-20(22-17)23-12-10-21-11-13-23;/h1-9,15,21H,10-14H2;1H

InChI Key

BHLUGYODRPFQRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)OC4=CC=CC=C4.Cl

Origin of Product

United States

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